(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride
CAS No.: 742107-61-5
Cat. No.: VC2961667
Molecular Formula: C9H12Cl3N
Molecular Weight: 240.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 742107-61-5 |
|---|---|
| Molecular Formula | C9H12Cl3N |
| Molecular Weight | 240.6 g/mol |
| IUPAC Name | (1R)-1-(3,4-dichlorophenyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H11Cl2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 |
| Standard InChI Key | FEEGTQCAUBOZDI-SBSPUUFOSA-N |
| Isomeric SMILES | CC[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl |
| SMILES | CCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
| Canonical SMILES | CCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Introduction
(1R)-1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride is a chiral compound with significant chemical and biological relevance. It is derived from the parent compound 1-(3,4-dichlorophenyl)propan-1-amine, which has a molecular formula of C9H11Cl2N and a molecular weight of approximately 204.10 g/mol . The hydrochloride salt form is commonly used to enhance stability and solubility in aqueous solutions.
Synthesis
The synthesis of (1R)-1-(3,4-dichlorophenyl)propan-1-amine typically involves asymmetric synthesis methods to achieve the desired stereochemistry. The hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Safety and Handling
Handling of (1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride requires caution due to its potential chemical hazards. General safety precautions include wearing protective clothing and working in a well-ventilated area. Specific safety data sheets (SDS) should be consulted for detailed handling instructions.
Note:
Due to the lack of specific literature on (1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride, this article provides a general overview based on related compounds and chemical principles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume